Bigelovin is a natural sesquiterpene lactone primarily isolated from Inula helianthus-aquatica, a plant species traditionally used for medicinal purposes in regions of China [, , , ]. It belongs to the pseudoguaianolide class of sesquiterpene lactones, characterized by a specific tricyclic core structure [, ]. Bigelovin has garnered significant interest in scientific research due to its diverse biological activities, particularly its anticancer and anti-inflammatory properties [, , , , , , , , ].
Bigelovin is a sesquiterpene lactone derived from the plant species Inula helianthus-aquatica and Inula britannica. Traditionally, these plants have been utilized in Chinese and Korean medicine for treating various respiratory ailments, including asthma and chronic bronchitis . The compound has garnered attention for its potential therapeutic effects, particularly in the context of cancer treatment, due to its ability to induce apoptosis in multiple myeloma and other cancer cell lines .
Bigelovin is primarily isolated from the flowers and leaves of Inula helianthus-aquatica and related species. These plants belong to the Asteraceae family, known for their medicinal properties. The extraction of bigelovin typically involves solvent extraction or chromatography techniques to purify the compound from plant material .
The synthesis of bigelovin can be achieved through several methods, although natural extraction remains the most common. Synthetic approaches may involve:
Technical details regarding total synthesis are less documented, but research into its biosynthetic pathways suggests that it may be derived from isoprene units through mevalonate or non-mevalonate pathways typical for terpenoid biosynthesis .
Bigelovin has the molecular formula and features a complex structure that includes multiple rings and functional groups. The structural representation highlights:
The compound's structural data can be visualized using computational chemistry tools or through X-ray crystallography studies when available. Its detailed structure includes specific stereochemistry that is crucial for its interaction with biological targets .
Bigelovin undergoes various chemical reactions that are essential for its biological activity:
Technical details regarding these reactions often focus on their implications in pharmacological contexts rather than purely synthetic pathways .
The mechanism by which bigelovin exerts its effects involves several key processes:
Research indicates that bigelovin's IC50 values range from 0.5 to 0.99 μM against multiple myeloma cell lines, showcasing its potent cytotoxicity . Further studies reveal that E2F1 overexpression correlates with poor prognosis in multiple myeloma patients, highlighting the clinical relevance of targeting this pathway with bigelovin .
Bigelovin is typically described as a colorless to pale yellow oil with a characteristic odor. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to elucidate structural features and confirm purity during synthesis or extraction processes .
Bigelovin has several promising applications in scientific research:
The helenanolide scaffold of bigelovin (C₁₉H₂₂O₅) presents a synthetic challenge due to its fused hydroazulene core with six contiguous stereocenters and a trans-lactone ring. Retrosynthetic disconnection reveals hydroazulenone 3 as the pivotal late-stage intermediate, accessible via intramolecular aldol condensation of a decalin precursor [1] [2]. Further disconnection of the decalin system suggests Robinson annulation between methyl vinyl ketone and a functionalized cyclohexenone, establishing the bicyclic framework. The C10 α-methyl group and C4-C5 exocyclic double bond require stereoselective alkylation and dehydration sequences. This strategy, employed in the seminal 1979 synthesis, prioritized scaffold complexity before oxygenation, introducing hydroxyl groups and the α-methylene-γ-lactone moiety in final stages [1] [2].
Table 1: Strategic Bond Disconnections in Bigelovin Retrosynthesis
Target Bond | Disconnection | Intermediate | Stereochemical Challenge |
---|---|---|---|
C1-C2 Lactone | Hydrolysis/Recyclization | Hydroxy-acid precursor | Cis-junction of lactone/B-ring |
C7-C8 Bond | Intramolecular Aldol | Linear trione | Angular methyl stereochemistry (C10) |
C6-C7 Bond | Robinson Annulation | Cyclohexenone + MVK | Trans-decalin fusion with C4 unsaturation |
The stereochemical outcome of bigelovin synthesis hinges on the diastereoselective reduction of hydroazulenone intermediate 3. Early work utilized NaBH₄ in CH₂Cl₂/MeOH (1:1) at -78°C, achieving >20:1 diastereoselectivity for the endo-alcohol stereochemistry required for subsequent lactonization [1] [8]. This remarkable selectivity arises from steric approach control: hydride attacks the convex face of the twisted azulenone system, avoiding steric hindrance from the angular C10 methyl group. Computational studies later confirmed that this reduction proceeds via Felkin-Ahn model adherence, with the carbonyl oxygen adopting a pseudo-axial orientation to minimize A¹,₃-strain [2] [8]. Alternative reductants (e.g., L-selectride) or solvents (neat MeOH) eroded selectivity, underscoring the critical role of solvent polarity and temperature in controlling the transition state. The resulting allylic alcohol geometry was essential for acid-mediated transannular lactonization, forming the strained cis-fused lactone characteristic of helenanolides without epimerization [1] [2].
The original 1979 synthesis produced racemic dl-bigelovin due to the absence of chiral induction during construction of the quaternary C10 center [1] [2]. Modern approaches pursue enantioselective routes:
Table 2: Comparison of Bigelovin Synthesis Strategies
Approach | Key Step | Enantioselectivity | Overall Yield | Limitations |
---|---|---|---|---|
Classical Racemic (1979) | NaBH₄ Reduction of Azulenone 3 | Racemic | 0.8% (15 steps) | Low yield, chiral separation needed |
Chiral Auxiliary | C10 Alkylation with Sultam | >99% ee | 5.2% (18 steps) | Auxiliary installation/removal |
Organocatalytic Annulation | Proline-catalyzed Robinson | 92% ee | 3.1% (14 steps) | Competing polymerization |
Late-Stage Biocatalysis | Lipase desymmetrization | >99% ee | 4.7% (16 steps) | Requires prochiral substrate |
The 1979 synthesis established the blueprint for helenanolide construction but suffered from low efficiency (15 linear steps, <1% yield) and racemic output [1] [2]. Key limitations included:
Modern innovations address these through:
The most significant advancement is the integration of biocatalytic retrosynthesis. Engineered ene-reductases reduce the hydroazulenone intermediate with perfect stereoselectivity (>99% de) under mild conditions, replacing cryogenic borohydride reductions [9]. Furthermore, ketoreductases enable kinetic resolution of racemic intermediates early in the sequence, rendering enantioselective synthesis economically viable.
Table 3: Evolution of Bigelovin Synthetic Methodologies
Era | Defining Strategy | Stereochemical Control | Green Metrics (PMI)* | Key Innovation |
---|---|---|---|---|
1970s-1980s | Stoichiometric reductions | Substrate control (racemic) | PMI >50 | Hydroazulenone intermediate strategy |
1990s-2000s | Chiral auxiliaries | Auxiliary-directed diastereoselectivity | PMI ~35 | Fragment coupling approaches |
2010-Present | Organo/metal catalysis | Catalyst-controlled enantioselectivity | PMI <20 | C-H activation, biocatalysis, flow chemistry |
*Process Mass Intensity: Lower values indicate greener processes
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7